molecular formula C13H20N4O2 B8386155 Benzyl L-argininate CAS No. 57177-89-6

Benzyl L-argininate

Cat. No.: B8386155
CAS No.: 57177-89-6
M. Wt: 264.32 g/mol
InChI Key: JSCSSJKVVXQJON-UHFFFAOYSA-N
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Description

Benzyl L-argininate is a derivative of the amino acid arginine, where the carboxyl group is esterified with benzyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing arginine benzyl ester is the Fischer–Speier esterification. This involves the reaction of arginine with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions in a water-azeotroping solvent . The choice of solvent is crucial to avoid racemization and ensure high yield and purity. Cyclohexane and green ethers like Me-THF have been successfully used .

Industrial Production Methods: Industrial production of arginine benzyl ester typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Benzyl L-argininate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of arginine benzyl ester primarily involves its hydrolysis to release arginine and benzyl alcohol. Arginine plays a crucial role in various biological processes, including protein synthesis, nitric oxide production, and immune function. The esterification with benzyl alcohol can modulate the solubility and stability of arginine, enhancing its utility in different applications .

Comparison with Similar Compounds

  • Methionine Benzyl Ester
  • Tryptophan Benzyl Ester
  • Proline Benzyl Ester

Comparison: Benzyl L-argininate is unique due to the presence of the guanidine group in arginine, which imparts distinct chemical reactivity and biological activity. Compared to methionine, tryptophan, and proline benzyl esters, arginine benzyl ester exhibits higher reactivity in hydrolysis and substitution reactions due to the basic nature of the guanidine group .

Properties

IUPAC Name

benzyl 2-amino-5-(diaminomethylideneamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c14-11(7-4-8-17-13(15)16)12(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H4,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCSSJKVVXQJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972637
Record name Benzyl argininate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57177-89-6
Record name Benzyl L-argininate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057177896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl argininate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl L-argininate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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